molecular formula C11H19NO5 B2421289 Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate CAS No. 141734-32-9

Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate

Cat. No.: B2421289
CAS No.: 141734-32-9
M. Wt: 245.275
InChI Key: VVNVQQGRRYDFEP-UHFFFAOYSA-N
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Description

Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate: is an organic compound with the molecular formula C11H19NO5. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate typically involves the reaction of tert-butyl dicarbonate with an appropriate amino acid ester. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction proceeds smoothly at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic chemistry, Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is used as an intermediate in the synthesis of various compounds. Its Boc group provides a temporary protection for amines, allowing selective reactions to occur .

Biology: The compound is used in the synthesis of peptides and proteins. The Boc group protects the amino group during peptide bond formation, ensuring the correct sequence of amino acids .

Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as a building block for drug molecules, enabling the synthesis of complex structures with therapeutic potential .

Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate involves the protection of amine groups through the formation of a Boc-protected intermediate. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing the free amine to participate in subsequent reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

  • Methyl 5-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
  • Methyl 5-{[(tert-butoxy)carbonyl]amino}-2-oxopentanoate
  • Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxobutanoate

Comparison: Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the Boc group offers protection to the amine, making it suitable for various synthetic applications. Compared to similar compounds, it offers a versatile platform for the synthesis of complex molecules .

Properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-8(13)7-9(14)16-4/h5-7H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNVQQGRRYDFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141734-32-9
Record name methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
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